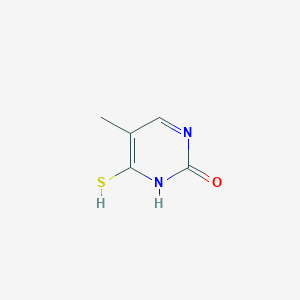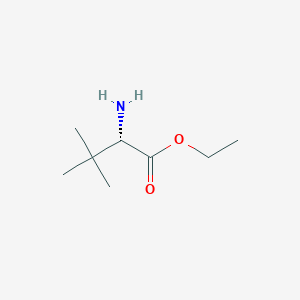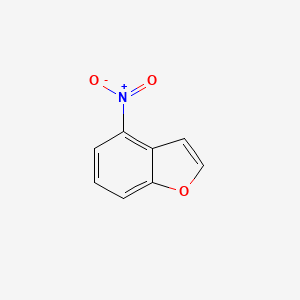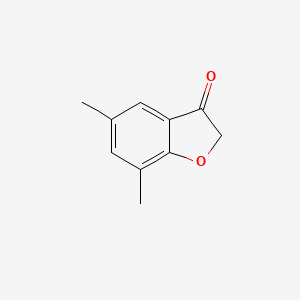
5-methyl-6-sulfanyl-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes. These processes are designed to optimize yield, purity, and cost-effectiveness. The industrial methods often include continuous flow reactions, batch processing, and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction pathway. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Applications De Recherche Scientifique
Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis. Its unique chemical properties make it valuable for developing new chemical reactions and materials.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Compound “this compound” is explored for its potential therapeutic applications. It may serve as a lead compound for drug development or as a tool for studying disease mechanisms.
Industry: The compound is used in various industrial applications, such as the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical reactivity, biological activity, or industrial applications. Some similar compounds include:
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These compounds may have overlapping applications but also possess distinct properties that make them suitable for specific uses.
Propriétés
IUPAC Name |
5-methyl-6-sulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-6-5(8)7-4(3)9/h2H,1H3,(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPMCUUYNASDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=O)N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile](/img/structure/B7810247.png)
![6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7810268.png)
![6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7810269.png)

![1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7810283.png)
![6-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810290.png)
![2-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810305.png)
![1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7810306.png)
